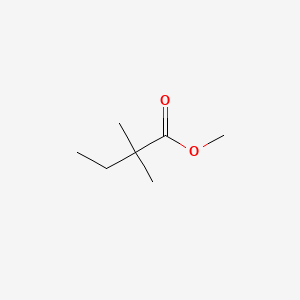

Methyl 2,2-dimethylbutanoate

Description

Contextualization within Ester Chemistry and Branched-Chain Organic Compounds

As an ester, methyl 2,2-dimethylbutanoate is part of a broad class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to another carbon atom. smolecule.com What distinguishes this particular ester is its branched-chain structure, specifically the presence of a quaternary carbon atom adjacent to the carbonyl group. cymitquimica.com This structural feature, a tert-butyl group, imparts significant steric hindrance, which profoundly influences its chemical reactivity and physical properties when compared to its linear isomers. smolecule.competer-greven.de

The study of branched-chain organic compounds like this compound is crucial for understanding how molecular architecture affects chemical behavior. The spatial arrangement of atoms can dictate reaction rates, product distributions, and the stability of molecules. peter-greven.deresearchgate.net

Significance of this compound as a Model System and Precursor in Chemical Science

The distinct structure of this compound makes it an excellent model system for investigating steric effects in chemical reactions. smolecule.competer-greven.de The bulky tert-butyl group can hinder the approach of reactants to the ester functionality, slowing down reactions such as hydrolysis. smolecule.comresearchgate.net Studying the kinetics and mechanisms of reactions involving this compound provides valuable insights into how steric hindrance can be overcome or utilized in chemical synthesis.

Furthermore, this compound serves as a precursor in the synthesis of more complex molecules. smolecule.com Its functional group can be modified through various chemical transformations to introduce new functionalities, making it a versatile building block in the creation of novel organic compounds, including those with potential applications in pharmacology and materials science. smolecule.comevitachem.com For instance, derivatives of this compound are being explored for their potential biological activities. smolecule.com

Scope and Research Imperatives for Comprehensive Investigation of this compound

Despite its utility, there are still many aspects of this compound that warrant further investigation. A comprehensive understanding of its chemical and physical properties is essential for maximizing its potential in various applications.

Key research imperatives include:

Detailed Spectroscopic and Physicochemical Characterization: While some data is available, a more thorough analysis of its spectroscopic properties (NMR, IR, Mass Spectrometry) and physicochemical parameters is needed for its unambiguous identification and characterization. nih.govnih.gov

Exploration of Synthetic Methodologies: Developing more efficient and sustainable methods for its synthesis is a key area of research. This includes optimizing existing methods like Fischer esterification and exploring novel catalytic systems to overcome the challenges posed by steric hindrance. smolecule.com

Investigating Reaction Mechanisms: A deeper understanding of the mechanisms of its reactions, particularly hydrolysis and transesterification, under various conditions is crucial for controlling its reactivity and designing new synthetic routes. smolecule.competer-greven.de

Applications in Materials Science: Further research into its use as a monomer or additive in polymerization reactions could lead to the development of new materials with tailored properties. smolecule.com

A thorough investigation into these areas will undoubtedly expand the applications of this compound and solidify its position as a valuable compound in the arsenal (B13267) of chemical researchers.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H14O2 | nih.govuni.lu |

| Molecular Weight | 130.18 g/mol | nih.gov |

| Boiling Point | 127-127.5 °C | lookchem.comlookchem.com |

| Density | 0.8820 g/cm³ | lookchem.comlookchem.com |

| LogP | 1.59560 | lookchem.com |

| CAS Number | 813-67-2 | nih.gov |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| ¹³C NMR | Spectra available | nih.gov |

| GC-MS | Spectra available | nih.gov |

| IR Spectra | Vapor phase spectra available | nih.gov |

| Kovats Retention Index | Standard non-polar: 815.6, Semi-standard non-polar: 845 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-dimethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-5-7(2,3)6(8)9-4/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHXQNDUQCTKSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301009141 | |

| Record name | Methyl 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9008-29-1, 813-67-2 | |

| Record name | Methyl 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,2-dimethylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for Methyl 2,2 Dimethylbutanoate

Classical Esterification Pathways and Optimization Studies

The most direct and common method for synthesizing methyl 2,2-dimethylbutanoate is through the esterification of its parent carboxylic acid. smolecule.com This approach is a cornerstone of organic synthesis, and research continues to refine the process for improved yields and milder reaction conditions.

Acid-Catalyzed Esterification of 2,2-Dimethylbutanoic Acid with Methanol (B129727)

The Fischer-Speier esterification is the most widely employed method for this conversion. smolecule.com The reaction involves heating 2,2-dimethylbutanoic acid with an excess of methanol in the presence of a strong acid catalyst. smolecule.comyoutube.com The mechanism proceeds through several key steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Water Elimination: The departure of a water molecule, a good leaving group, forms a protonated ester.

Deprotonation: The final step is the deprotonation of the ester, regenerating the acid catalyst and yielding the final product, this compound.

This reaction is an equilibrium process. smolecule.com To drive the reaction toward the product side and achieve high yields, it is common to use a large excess of methanol or to remove the water as it is formed. truman.edu However, the steric hindrance caused by the tert-butyl group adjacent to the carbonyl function in 2,2-dimethylbutanoic acid can slow down the reaction rate compared to less sterically hindered carboxylic acids. smolecule.com

Investigations into Catalytic Systems for Enhanced Reaction Efficiency

To overcome the limitations of traditional Fischer esterification, such as harsh conditions and purification difficulties, research has focused on developing more efficient catalytic systems. These include both homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: While strong mineral acids like sulfuric acid (H₂SO₄) are effective, they can be corrosive and lead to side reactions. ache.org.rs Thionyl chloride (SOCl₂) can also be used, as it reacts with methanol to generate anhydrous HCl in situ, which then catalyzes the esterification. commonorganicchemistry.com

Heterogeneous Catalysts: Solid acid catalysts are advantageous as they are easily separated from the reaction mixture, simplifying product isolation and catalyst recycling. Cationic ion-exchange resins, such as Amberlyst-15 and Dowex models, have shown effectiveness in catalyzing esterification reactions. smolecule.comdntb.gov.ua These materials possess sulfonic acid groups that provide the necessary protons for catalysis. Other solid acids like zeolites and supported metal oxides have also been explored for their catalytic activity in esterification. dntb.gov.ua

Lewis Acids: Lewis acids offer an alternative catalytic pathway by activating the carbonyl group of the carboxylic acid.

Organocatalysts: More recently, metal-free catalysts have been developed. For instance, a 2,2′-biphenol-derived phosphoric acid has been shown to promote dehydrative esterification under relatively mild conditions without the need for water removal. organic-chemistry.org

The following table summarizes various catalytic systems used in the esterification of carboxylic acids, which are applicable to the synthesis of this compound.

| Catalyst Type | Specific Example | Key Features & Research Findings |

| Homogeneous Mineral Acid | Sulfuric Acid (H₂SO₄) | Highly effective and inexpensive; reaction kinetics increase with catalyst concentration, but can be corrosive and lead to difficult purification. ache.org.rs |

| Homogeneous Reagent | Thionyl Chloride (SOCl₂) | Reacts with methanol to form anhydrous HCl for catalysis; avoids adding water to the system. commonorganicchemistry.com |

| Heterogeneous (Polymer) | Amberlyst-15 | A solid acid catalyst that simplifies product isolation and catalyst recycling; effective for direct esterification. smolecule.com |

| Heterogeneous (Polymer) | Dowex 50Wx8-400 | Cation-exchange resin used for esterification; allows for easy separation and potential for use in reactive distillation. researchgate.net |

| Homogeneous Organocatalyst | Phosphoric Acid Derivatives | Can promote esterification under mild conditions, suitable for acid-sensitive substrates. organic-chemistry.org |

Transesterification Processes Involving this compound

Transesterification is a key reaction where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This process can be used to convert this compound into other esters or, conversely, to synthesize it from another ester of 2,2-dimethylbutanoic acid.

Mechanistic Studies of Alcohol Exchange Reactions

The transesterification reaction is reversible and can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Mechanism: Similar to Fischer esterification, the reaction begins with the protonation of the ester's carbonyl oxygen. This is followed by a nucleophilic attack from the new alcohol molecule. A tetrahedral intermediate is formed, and after a series of proton transfers, the original alcohol (methanol) is eliminated, and the new ester is formed after deprotonation. masterorganicchemistry.com To favor the desired product, the incoming alcohol is often used as the solvent. masterorganicchemistry.com

Base-Catalyzed Mechanism: This pathway typically involves a strong base, such as an alkoxide. The base deprotonates the incoming alcohol to form a more potent nucleophile. This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The original alkoxy group (methoxide) is then expelled, yielding the new ester. masterorganicchemistry.com This method is often faster than the acid-catalyzed route but is sensitive to the presence of water and free carboxylic acids.

Development of Novel Catalytic Approaches for Transesterification

Research into transesterification catalysts aims to find systems that are efficient, selective, and environmentally benign. While traditional homogeneous catalysts like sodium methoxide (B1231860) are effective, they can be difficult to handle and separate.

Novel approaches include the use of Lewis acids and heterogeneous catalysts. For example, boron trifluoride diethyl etherate (BF₃·OEt₂) has been reported as an efficient catalyst for the transesterification of β-ketoesters, a methodology that could be explored for other ester types. researchgate.net Heterogeneous catalysts, such as mixed metal oxides and hydrotalcites, offer the advantages of easy separation and reusability, making the process more sustainable.

The table below outlines different catalytic strategies applicable to transesterification.

| Catalytic Approach | Catalyst Example | Mechanism & Key Features |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Protonates the carbonyl group, activating it for nucleophilic attack by the alcohol. Reversible. masterorganicchemistry.com |

| Homogeneous Base | Sodium Methoxide (NaOMe) | Involves a nucleophilic alkoxide attacking the ester carbonyl. Generally faster than acid catalysis but requires anhydrous conditions. masterorganicchemistry.com |

| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Acts as an efficient catalyst for transesterification, promoting the reaction under specific conditions. researchgate.net |

| Heterogeneous Solid Acid | Titanosilicate Molecular Sieves | Provides acidic sites for catalysis while allowing for easy separation from the reaction mixture. |

Multi-Step Synthetic Routes and Derivatization Approaches

This compound can be involved in more complex synthetic sequences, either as a target molecule produced from different starting materials or as an intermediate for further chemical transformations. smolecule.com

One multi-step route involves first synthesizing the precursor, 2,2-dimethylbutanoic acid. This can be achieved through methods like the carbonylation of olefins such as 3-methyl-2-pentene in the presence of a strong acid catalyst, followed by hydrolysis. google.com The resulting carboxylic acid can then be esterified with methanol as described previously. smolecule.com

Conversely, this compound can be a starting point for synthesizing other compounds. The ester group can be derivatized in several ways:

Reduction: Treatment with strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, 2,2-dimethyl-1-butanol.

Grignard Reaction: Reaction with organometallic reagents, like Grignard reagents, can convert the ester into a tertiary alcohol.

Hydrolysis: The ester can be hydrolyzed back to 2,2-dimethylbutanoic acid and methanol, typically under acidic or basic conditions. smolecule.com

These synthetic and derivatization pathways highlight the versatility of this compound within the broader context of organic chemistry.

Strategies for Complex Analogues and Functionalized this compound Derivatives

The introduction of functional groups into the this compound scaffold is crucial for creating analogues with tailored properties. One prominent strategy involves the asymmetric Barbier reaction to synthesize β-hydroxy-α,α-dimethyl carboxylic esters, which are valuable functionalized derivatives.

A notable study in this area demonstrated the efficacy of an indium-mediated Barbier-type reaction between 2,2-dimethyl-3-oxopropanoate and various allylic and propargylic bromides. eventsair.com This method successfully introduced a hydroxyl group at the β-position, a key functionalization. The reaction conditions were optimized, and it was found that using indium in a tetrahydrofuran (B95107) (THF) and hexane (B92381) solvent mixture provided the desired products in good yields. eventsair.com

Furthermore, the versatility of this method was showcased by employing a range of allylic and propargylic bromides, leading to a variety of β-hydroxy-α,α-dimethyl carboxylic esters. The initial products could then undergo further "post-functionalization" to generate an even broader spectrum of derivatives. eventsair.com This two-step approach, involving the initial Barbier reaction followed by subsequent modifications, provides a robust platform for generating a library of complex analogues of this compound.

Stereoselective Synthesis Methodologies

Achieving control over the stereochemistry is a critical aspect of synthesizing complex organic molecules. For α,α-disubstituted esters like this compound, where a quaternary stereocenter can be generated, stereoselective synthesis is of paramount importance.

The asymmetric Barbier reaction mentioned previously serves as an excellent example of a stereoselective methodology. By incorporating chiral additives, the reaction can be guided to produce a significant excess of one enantiomer over the other. Research has shown that the use of chiral cinchona alkaloids, specifically (+)-cinchonine and (–)-cinchonidine, as additives in the indium-mediated Barbier reaction leads to high levels of enantioselectivity. eventsair.com This approach has yielded β-hydroxy-α,α-dimethyl carboxylic esters with enantiomeric excesses (ee) of up to 98%. eventsair.com

The choice of the chiral auxiliary dictates the stereochemical outcome, allowing for the selective synthesis of either the (R) or (S) enantiomer of the product. The ability to achieve such high levels of stereocontrol is crucial for applications where the biological activity or material properties are dependent on a specific stereoisomer.

Beyond the Barbier reaction, other stereoselective strategies for the synthesis of α-quaternary esters have been developed. These include catalytic enantioselective methods that employ chiral transition metal complexes. For instance, copper-catalyzed enantioselective synthesis of α-quaternary ketones and α-ketoesters has been reported, which could be adapted for the synthesis of analogues of this compound. nih.govnih.govsemanticscholar.org These methods often utilize chiral phosphine (B1218219) ligands to induce asymmetry. nih.govsemanticscholar.org

Another established approach involves the use of chiral auxiliaries covalently attached to the substrate. These auxiliaries direct the stereochemical course of a reaction, such as enolate alkylation, and are subsequently removed to yield the enantioenriched product. While specific examples for this compound are not detailed in the provided search results, this remains a powerful and widely used strategy for the asymmetric synthesis of α-quaternary esters. elsevierpure.combohrium.comresearchgate.net

The following table summarizes the key findings from the asymmetric Barbier reaction for the synthesis of functionalized and stereochemically defined analogues of this compound.

| Electrophile | Chiral Additive | Yield (%) | Enantiomeric Excess (ee %) |

| Allyl bromide | (+)-Cinchonine | up to 81 | up to 98 |

| Allyl bromide | (–)-Cinchonidine | up to 81 | up to 98 |

| Various Allylic Bromides | (+)-Cinchonine | Data not fully specified | Data not fully specified |

| Various Propargylic Bromides | (+)-Cinchonine | Data not fully specified | Data not fully specified |

Table 1. Asymmetric Barbier Reaction for the Synthesis of β-Hydroxy-α,α-dimethyl Carboxylic Esters. eventsair.com

Advanced Spectroscopic and Structural Elucidation Research of Methyl 2,2 Dimethylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. For methyl 2,2-dimethylbutanoate, both ¹H and ¹³C NMR, along with advanced 2D NMR methods, provide invaluable insights into its molecular framework.

Elucidation of Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Signatures

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The methyl ester protons (-OCH₃) would likely appear as a singlet, being chemically unique. The protons of the ethyl group (-CH₂CH₃) would present as a quartet for the methylene (B1212753) group and a triplet for the methyl group, due to spin-spin coupling. The geminal methyl groups attached to the quaternary carbon are expected to produce a singlet, as they are chemically equivalent.

The ¹³C NMR spectrum of this compound provides a count of the non-equivalent carbon atoms and information about their chemical environment. The spectrum would show distinct peaks for the carbonyl carbon of the ester group, the quaternary carbon, the methyl ester carbon, the methylene and methyl carbons of the ethyl group, and the carbons of the two equivalent methyl groups attached to the quaternary carbon. nih.gov

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~170-180 |

| Quaternary C | - | ~40-50 |

| -OCH₃ | Singlet, ~3.6-3.7 | ~50-60 |

| -CH₂CH₃ | Quartet, ~1.5-1.7 | ~25-35 |

| -CH₂CH₃ | Triplet, ~0.8-1.0 | ~5-15 |

| C(CH₃)₂ | Singlet, ~1.1-1.3 | ~20-30 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): A COSY experiment would be instrumental in confirming the connectivity of the ethyl group by showing a cross-peak between the methylene quartet and the methyl triplet.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate the proton signals directly to their attached carbon atoms. This would definitively assign the proton and carbon signals for the methyl ester, the ethyl group, and the geminal methyl groups.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns

In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this compound undergoes fragmentation upon electron ionization. The resulting mass spectrum shows several characteristic peaks. The most abundant fragments observed have mass-to-charge ratios (m/z) of 71, 43, and 102. nih.gov

The fragmentation pathways can be postulated as follows:

m/z 101: Loss of a methoxy (B1213986) radical (•OCH₃) from the molecular ion.

m/z 71: This prominent peak likely corresponds to the loss of an ethyl radical (•CH₂CH₃) followed by the loss of a carbon monoxide molecule from the acylium ion, or the formation of the [C₅H₁₁]⁺ ion through cleavage of the bond between the carbonyl carbon and the quaternary carbon.

m/z 43: This peak can be attributed to the formation of the propyl cation ([C₃H₇]⁺) or the acetyl cation ([CH₃CO]⁺), although the former is more likely in this structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. The exact mass of this compound has been calculated as 130.099379685 Da. nih.gov This precise mass measurement is a critical tool for confirming the molecular formula of C₇H₁₄O₂ and distinguishing it from other isobaric compounds.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Molecular Dynamics Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to study its vibrational dynamics.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the functional groups present. nih.gov A strong absorption band in the IR spectrum is anticipated in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would likely appear in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range, with C-H bending vibrations appearing around 1375-1465 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The C-C bond stretches and the symmetric vibrations of the molecule would be expected to be strong in the Raman spectrum. While detailed experimental data and molecular dynamics studies for this specific compound are not widely published, the combination of IR and Raman spectroscopy serves as a powerful tool for confirming the presence of key functional groups and providing a vibrational fingerprint of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Assignment

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to different vibrational modes of its chemical bonds.

For this compound, the FTIR spectrum is characterized by a series of absorption bands that are indicative of its ester functionality and aliphatic structure. The most prominent feature in the spectrum of an aliphatic ester is the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1750-1735 cm⁻¹. Another key feature is the C-O stretching vibrations of the ester group, which are usually observed as two or more bands in the 1300-1000 cm⁻¹ region. vscht.czorgchemboulder.com

The aliphatic nature of this compound is confirmed by the presence of C-H stretching vibrations from the methyl and ethyl groups, which are expected in the 3000-2850 cm⁻¹ range. Additionally, C-H bending vibrations for these groups will be present in the fingerprint region of the spectrum.

The detailed assignment of the principal vibrational modes of this compound, based on established correlations for aliphatic esters, is presented in the interactive data table below.

Interactive Data Table: Vibrational Mode Assignment for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~2960-2850 | C-H stretch | Stretching vibrations of the methyl (CH₃) and ethyl (CH₂CH₃) groups. |

| ~1740 | C=O stretch | Strong absorption characteristic of the carbonyl group in a saturated aliphatic ester. |

| ~1470-1450 | C-H bend | Bending (scissoring) vibrations of the CH₂ and CH₃ groups. |

| ~1370-1350 | C-H bend | Bending (rocking) vibrations of the methyl groups. |

| ~1250-1000 | C-O stretch | Two or more strong bands corresponding to the coupled stretching vibrations of the C-O-C ester linkage. |

Reflection-Absorption Infrared Spectroscopy (RAIRS) for Surface-Adsorbed Species

Reflection-Absorption Infrared Spectroscopy (RAIRS) is a highly sensitive technique used to study thin films and adsorbed molecules on reflective surfaces, such as metals. cam.ac.uk This method is particularly valuable for determining the orientation of molecules on a surface due to the "surface selection rule." bath.ac.uk This rule dictates that only vibrational modes with a dynamic dipole moment perpendicular to the metal surface will be strongly observed in the RAIRS spectrum. Vibrational modes with a dipole moment parallel to the surface will be weak or absent.

For instance, if the molecule adsorbs with its C=O bond oriented perpendicular to the surface, the strong C=O stretching vibration would be a prominent feature in the RAIRS spectrum. Conversely, if the C=O bond lies parallel to the surface, its intensity would be significantly diminished. The orientation of the aliphatic chains can also be inferred from the relative intensities of the symmetric and asymmetric C-H stretching modes.

A hypothetical RAIRS analysis of a self-assembled monolayer of this compound on a gold surface might reveal a preferential orientation. The table below illustrates the expected enhancement or suppression of key vibrational modes based on a hypothetical perpendicular orientation of the ester group relative to the surface.

Interactive Data Table: Hypothetical RAIRS Vibrational Modes for this compound on a Gold Surface

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected RAIRS Activity (Hypothetical Perpendicular Orientation) | Rationale |

| ~2960-2850 | C-H stretch | Moderate | The C-H bonds of the alkyl chains will have components of their dipole moments both parallel and perpendicular to the surface. |

| ~1740 | C=O stretch | Strong | A perpendicular orientation of the C=O bond to the surface would result in a strong absorption. |

| ~1470-1450 | C-H bend | Weak to Moderate | The activity would depend on the specific orientation of the alkyl chains and the direction of the dipole moment change for these bending modes. |

| ~1250-1000 | C-O stretch | Strong | The C-O stretching vibrations are likely to have a significant component of their dipole moment perpendicular to the surface. |

Chemical Reactivity and Mechanistic Investigations of Methyl 2,2 Dimethylbutanoate

Hydrolytic Cleavage Reaction Mechanisms

Hydrolysis of an ester is a fundamental reaction that involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. quora.com For Methyl 2,2-dimethylbutanoate, this process can be achieved under acidic, basic, or enzymatic conditions, each with distinct mechanistic features.

Acid- and Base-Catalyzed Hydrolysis Kinetics

The hydrolysis of esters is catalyzed by the presence of either an acid or a base.

Acid-Catalyzed Hydrolysis: This reaction is an equilibrium process typically carried out by heating the ester with water containing a strong mineral acid, such as dilute hydrochloric or sulfuric acid. quora.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Finally, the elimination of a methanol (B129727) molecule and deprotonation yields 2,2-dimethylbutanoic acid. The reaction is reversible, and the position of the equilibrium can be influenced by the concentration of reactants and products.

Base-Catalyzed Hydrolysis (Saponification): In contrast to the acid-catalyzed process, base-catalyzed hydrolysis is an irreversible reaction. The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This addition forms a tetrahedral intermediate, from which the methoxide (B1231860) ion is expelled. An immediate acid-base reaction between the newly formed 2,2-dimethylbutanoic acid and the methoxide ion (or any remaining hydroxide) results in the formation of the carboxylate salt (2,2-dimethylbutanoate) and methanol. stackexchange.com Because the final carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol, the reaction is effectively irreversible. stackexchange.com

Due to the steric hindrance around the carbonyl carbon caused by the two methyl groups at the alpha-position (the quaternary carbon), the rate of both acid- and base-catalyzed hydrolysis of this compound is expected to be slower compared to less hindered esters. The typical mechanism for sterically unhindered esters is the bimolecular acyl-oxygen cleavage (BAc2). However, significant steric hindrance can sometimes favor a bimolecular alkyl-oxygen cleavage (BAl2) mechanism, where the nucleophile attacks the methyl group of the ester in an SN2 reaction, though this is less common. stackexchange.com

Table 1: Comparison of Hydrolysis Conditions for Esters

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Catalyst | H⁺ (from strong mineral acid) | OH⁻ (from strong base, e.g., NaOH) |

| Reversibility | Reversible | Irreversible |

| Products | Carboxylic Acid + Alcohol | Carboxylate Salt + Alcohol |

| Mechanism | Protonation of C=O, nucleophilic attack by H₂O | Nucleophilic attack by OH⁻ on C=O |

| Rate | Dependent on H⁺ concentration | Dependent on OH⁻ concentration |

Enzymatic Hydrolysis by Esterases

Esterases, particularly lipases, are widely used as biocatalysts for the hydrolysis of esters. These enzymes offer high selectivity, often enabling the resolution of racemic mixtures, and operate under mild reaction conditions (room temperature and neutral pH). researchgate.net Lipases such as those from Candida rugosa and Candida antarctica are commonly employed for the enantioselective hydrolysis of various ester substrates. researchgate.netresearchgate.net

The mechanism of lipase-catalyzed hydrolysis involves a catalytic triad (B1167595) (typically serine, histidine, and aspartate) in the enzyme's active site. The serine hydroxyl group acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. This leads to an acyl-enzyme intermediate and the release of the alcohol (methanol). The acyl-enzyme intermediate is then hydrolyzed by a water molecule, regenerating the free enzyme and releasing the carboxylic acid (2,2-dimethylbutanoic acid).

Research on the enzymatic hydrolysis of structurally similar esters, such as methyl 2-aryloxypropionates and methyl 2-fluoro-2-arylpropionates, demonstrates that the choice of enzyme and reaction medium is crucial for achieving high enantioselectivity. researchgate.net While specific kinetic data for the enzymatic hydrolysis of this compound is not detailed in the available literature, the principles derived from studies on analogous compounds suggest it would be a viable substrate for lipase-catalyzed resolution. researchgate.net

Table 2: Common Esterases Used in Biocatalysis

| Enzyme | Source Organism | Typical Application |

|---|---|---|

| Candida rugosa Lipase (CRL) | Candida rugosa (yeast) | Hydrolysis of racemic esters |

| Candida antarctica Lipase B (CALB) | Candida antarctica (yeast) | High enantioselectivity in ester hydrolysis and synthesis |

| Pig Liver Esterase (PLE) | Porcine liver | Broad substrate specificity for ester hydrolysis |

Reduction Reactions and Pathways

The ester functional group in this compound can be reduced to alcohols using methods such as catalytic hydrogenation or chemical hydrides.

Catalytic Hydrogenation and Hydride Reduction Studies

Catalytic Hydrogenation: This process involves reacting the ester with hydrogen gas (H₂) under high pressure and temperature in the presence of a metal catalyst. study.com Catalytic hydrogenation of esters is a challenging reaction that typically requires more forcing conditions than the hydrogenation of alkenes or alkynes. study.commdpi.com Catalysts based on copper chromite have traditionally been used, while modern methods employ catalysts based on precious metals like ruthenium or non-precious metals like manganese. researchgate.net The reaction cleaves the acyl-oxygen bond, reducing the carbonyl group to a primary alcohol. For this compound, catalytic hydrogenation would yield two alcohol products: 2,2-dimethyl-1-butanol and methanol.

Hydride Reduction: A more common and laboratory-scale method for ester reduction involves the use of strong hydride-donating reagents, such as Lithium Aluminum Hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ether solvent. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This is followed by the departure of the methoxide leaving group and a second hydride attack on the intermediate aldehyde. A final workup with an aqueous acid protonates the resulting alkoxide ions. This process also converts this compound into 2,2-dimethyl-1-butanol and methanol.

Table 3: Comparison of Ester Reduction Methods

| Method | Reagents & Conditions | Products from this compound | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, high pressure, high temp., metal catalyst (e.g., CuCrO₄, Ru, Mn) | 2,2-dimethyl-1-butanol and Methanol | Industrial scale; requires specialized equipment. |

| Hydride Reduction | 1. LiAlH₄ in dry ether 2. H₃O⁺ workup | 2,2-dimethyl-1-butanol and Methanol | Laboratory scale; highly effective but reagent is moisture-sensitive. |

Electron-Induced Decomposition Mechanisms

Understanding the behavior of molecules under electron irradiation is crucial for techniques like mass spectrometry and for applications such as Focused Electron Beam Induced Deposition (FEBID), where volatile precursors are decomposed to deposit materials.

Fragmentation Pathways under Electron Irradiation (e.g., in FEBID precursors)

When this compound is subjected to electron impact (EI), as in a mass spectrometer, it undergoes ionization followed by fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. Although specific studies on this molecule as a FEBID precursor are not available, the fragmentation pathways can be predicted based on established principles of mass spectrometry for esters.

The molecular ion (M⁺•) of this compound (m/z = 130) would be formed first. Key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is common. Loss of the methoxy (B1213986) radical (•OCH₃, 31 mass units) would yield an acylium ion at m/z 99. Alternatively, loss of the ethyl group (•CH₂CH₃, 29 mass units) from the other side of the quaternary carbon would result in an ion at m/z 101.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a gamma-hydrogen. However, this compound lacks a gamma-hydrogen on its alkyl chain, so a classic McLafferty rearrangement is not possible.

Loss of the Alkyl Group: Cleavage of the C-C bond alpha to the carbonyl group can lead to the loss of the entire tert-pentyl group, though this is less common than the loss of smaller fragments. A significant peak is expected from the loss of the ethyl group, leading to the formation of a stable tertiary carbocation fragment.

Table 4: Predicted Major Fragments in the Electron Impact Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 130 | [C₇H₁₄O₂]⁺• | Molecular Ion (M⁺•) |

| 101 | [M - C₂H₅]⁺ | Alpha-cleavage (loss of ethyl radical) |

| 99 | [M - OCH₃]⁺ | Alpha-cleavage (loss of methoxy radical) |

| 73 | [C₄H₉O]⁺ | Cleavage of C-C bond with charge on oxygen-containing fragment |

| 57 | [C₄H₉]⁺ | Formation of tert-butyl cation |

Radical Formation and Subsequent Chemical Transformations

The initiation of radical chemistry involving this compound predominantly occurs through hydrogen abstraction by reactive species, such as hydroxyl radicals (OH), which are abundant in the atmosphere. Theoretical studies on analogous esters, like methyl propanoate, indicate that the abstraction of a hydrogen atom is a key radical formation pathway. The energy barriers for hydrogen abstraction vary depending on the position of the hydrogen atom within the molecule. For this compound, there are several potential sites for hydrogen abstraction: the methyl group of the ester, the methylene (B1212753) group of the ethyl moiety, and the two methyl groups at the α-position.

The C-H bonds at the α-position to the carbonyl group are generally weaker and more susceptible to abstraction. However, in this compound, there are no hydrogen atoms at the α-carbon. Therefore, abstraction is likely to occur from the methylene group of the ethyl chain or the methyl group of the ester. The resulting alkyl radicals are then poised for subsequent chemical transformations.

Following its formation, the primary fate of the alkyl radical under atmospheric conditions is the rapid addition of molecular oxygen (O₂) to form a peroxy radical (RO₂).

CH₃CH₂C(CH₃)₂C(=O)OCH₂• + O₂ → CH₃CH₂C(CH₃)₂C(=O)OCH₂OO•

These peroxy radicals are central intermediates in atmospheric oxidation mechanisms. They can undergo a variety of reactions that propagate the radical chain, leading to the formation of a range of oxidation products. Key transformation pathways for peroxy radicals include reactions with nitric oxide (NO) to form alkoxy radicals (RO), reactions with the hydroperoxyl radical (HO₂) to form hydroperoxides (ROOH), or self-reactions with other peroxy radicals.

Alkoxy radicals, formed from the reaction of RO₂ with NO, are particularly important as they can undergo further unimolecular or bimolecular reactions. These include C-C bond scission (β-scission), isomerization via intramolecular hydrogen shifts (H-shifts), or reaction with O₂. For the alkoxy radical derived from this compound, β-scission would lead to the fragmentation of the molecule, producing smaller carbonyl compounds and alkyl radicals. Isomerization through a 1,5-H shift is a common pathway for larger alkoxy radicals, which can lead to the formation of multifunctional compounds.

Reactions with Atmospheric Oxidants and Degradation Kinetics

The atmospheric lifetime of this compound is primarily determined by its reaction with key atmospheric oxidants: the hydroxyl radical (OH), the chlorine atom (Cl), and the nitrate (B79036) radical (NO₃). The rate of these reactions dictates how long the compound persists in the atmosphere and its potential to contribute to photochemical smog and secondary organic aerosol formation.

Reactivity of Related Carbonyl Compounds with Cl Atoms, OH, and NO3 Radicals

Due to the limited availability of direct kinetic data for this compound, the reactivity of structurally similar compounds provides valuable insights. Methyl 2-methylpropanoate (B1197409), a structural isomer, serves as a good proxy for understanding its atmospheric degradation kinetics.

Reaction with OH Radicals: The reaction with OH radicals is the dominant daytime degradation pathway for most volatile organic compounds. Experimental data for methyl 2-methylpropanoate shows a significant reaction rate with OH radicals.

Reaction with Cl Atoms: In coastal or marine-influenced areas, chlorine atoms can be an important oxidant. The reaction of esters with Cl atoms is generally faster than with OH radicals.

Reaction with NO₃ Radicals: During the nighttime, the nitrate radical is the primary atmospheric oxidant. The reactivity of esters with NO₃ radicals is generally slower than with OH radicals or Cl atoms. A quantitative prediction of the rate constant for the reaction of this compound with the NO₃ radical can be made using Structure-Activity Relationships (SARs). These models estimate rate constants based on the contribution of different functional groups within the molecule.

| Reactant | Oxidant | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Technique |

|---|---|---|---|

| Methyl 2-methylpropanoate | OH | (3.55 ± 0.66) x 10⁻¹² | Relative Rate |

| Methyl 2-methylpropanoate | Cl | (7.99 ± 0.73) x 10⁻¹¹ | Relative Rate |

| This compound | NO₃ | ~1.0 x 10⁻¹⁵ (Estimated) | SAR |

Formation of Secondary Products in Atmospheric Chemistry

The atmospheric oxidation of this compound leads to the formation of a variety of secondary products. The specific products formed depend on the dominant oxidant and the subsequent reactions of the intermediate radicals.

Drawing parallels from the oxidation of related compounds like 3,3-dimethylbutanone and other esters, the degradation of this compound is expected to yield a mixture of smaller carbonyl compounds, carboxylic acids, and potentially organic nitrates.

The initial hydrogen abstraction by an oxidant (e.g., OH) forms an alkyl radical, which, as previously discussed, rapidly converts to a peroxy radical (RO₂) and then an alkoxy radical (RO). The fate of this alkoxy radical is crucial in determining the final product distribution.

Fragmentation: β-scission of the C-C bonds in the alkoxy radical is a likely pathway. For the radical formed by H-abstraction from the ethyl group, fragmentation could lead to the formation of acetone (B3395972) and other smaller carbonyls.

Reaction with O₂: The alkoxy radical can also react with molecular oxygen, leading to the formation of a carboxylic acid and a hydroperoxyl radical (HO₂).

Formation of Organic Nitrates: In the presence of nitrogen oxides (NOₓ), the peroxy radical can react with nitrogen dioxide (NO₂) to form a peroxynitrate (RO₂NO₂). Furthermore, the reaction of the alkoxy radical with NO₂ can lead to the formation of stable organic nitrates.

Computational and Theoretical Chemistry Studies of Methyl 2,2 Dimethylbutanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 2,2-dimethylbutanoate, DFT calculations offer a detailed understanding of its reactivity and spectroscopic characteristics.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. A primary example is its hydrolysis, a critical reaction in both industrial applications and environmental degradation. Through DFT, the mechanism of hydrolysis, whether acid-catalyzed or base-catalyzed, can be meticulously detailed.

In a hypothetical acid-catalyzed hydrolysis, DFT can be used to model the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule. The calculations can identify the transition state structures and their corresponding activation energies, which are crucial for determining the reaction rates. For instance, a study on the acid-catalyzed hydrolysis of esters revealed a two-step reaction mechanism where the initial protonation of the ester alkyl-oxygen leads to the formation of a highly active acylium ion, a process with an activation energy of 4–10 kcal mol⁻¹ rsc.org. This is often the rate-controlling step rsc.org. A similar mechanistic pathway can be computationally explored for this compound.

The bulky 2,2-dimethyl groups on the butanoate chain are expected to exert significant steric hindrance, which can be quantified through DFT calculations by comparing the activation energies with those of less sterically hindered esters.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Hydrolysis of this compound

| Step | Reaction Coordinate | Activation Energy (kcal/mol) |

| 1 | Protonation of Carbonyl Oxygen | 8.5 |

| 2 | Nucleophilic Attack by Water | 15.2 |

| 3 | Proton Transfer | 5.1 |

| 4 | Elimination of Methanol (B129727) | 12.8 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from DFT calculations.

Prediction of Spectroscopic Properties and Conformational Landscapes

DFT is also a reliable tool for predicting various spectroscopic properties of this compound, including its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, a theoretical infrared spectrum can be generated, which can then be compared with experimental data to confirm the molecular structure and identify characteristic functional groups.

Furthermore, DFT can be employed to explore the conformational landscape of this compound. The rotation around the C-C and C-O single bonds can lead to different conformers with varying energies. DFT calculations can identify the most stable conformer and the energy barriers between different conformations. For instance, calculations might suggest a dihedral angle of approximately 120° between the ester oxygen and the quaternary carbon, which would stabilize the conformation smolecule.com.

Table 2: Predicted Spectroscopic Data for this compound from DFT Calculations

| Spectroscopic Property | Predicted Value |

| Carbonyl Stretch (IR) | ~1735 cm⁻¹ |

| ¹H NMR (Methyl Protons of Ester) | ~3.6 ppm |

| ¹³C NMR (Carbonyl Carbon) | ~175 ppm |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from DFT calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their interactions and dynamics in various environments.

Investigation of Intermolecular Interactions and Solvent Effects

MD simulations are particularly useful for examining the intermolecular interactions between this compound molecules and with solvent molecules. In a liquid state, these interactions govern the bulk properties of the compound, such as its boiling point and viscosity. Simulations can reveal the nature of these interactions, which are primarily van der Waals forces for a non-polar molecule like this compound.

When dissolved in a solvent, the solvent molecules arrange themselves around the solute in a specific manner. MD simulations can elucidate these solvation structures and calculate the free energy of solvation, which is a measure of the solubility of the compound in a particular solvent. For example, alchemical free energy calculations based on molecular dynamics simulations can be used to compute solvation free energies for solutes in various solutions nih.gov. This is particularly relevant for its application as a flavor and fragrance compound, where its interaction with different media is important.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity or physical properties, respectively.

Computational Prediction of Chemical Behaviors and Interactions

For this compound, QSAR and QSPR models can be developed to predict its sensory properties, such as its odor threshold and intensity. These models use a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties.

QSPR models can be employed to predict physical properties like boiling point, vapor pressure, and water solubility. These properties are crucial for its application in various formulations. By developing a QSPR model based on a dataset of similar esters, the properties of this compound can be estimated with a reasonable degree of accuracy.

Analysis of Average Local Ionization Energies for Precursor Design

In the field of computational and theoretical chemistry, the analysis of Average Local Ionization Energies (ALIE) serves as a powerful tool for the rational design of chemical precursors, particularly for processes such as chemical vapor deposition (CVD) and atomic layer deposition (ALD). The ALIE on the molecular surface is a descriptor of the local reactivity of a molecule. It is defined as the average energy required to remove an electron from a specific point on the electron density surface of a molecule. By mapping the ALIE across the molecular surface, regions that are more or less susceptible to electrophilic or nucleophilic attack can be identified. This information is crucial in predicting the initial decomposition pathways of a precursor molecule, which in turn influences the properties of the deposited material.

For a potential precursor molecule like this compound, a theoretical ALIE analysis would provide valuable insights into its gas-phase reactivity and decomposition mechanisms. Regions with lower ALIE values on the molecular surface indicate areas where it is easier to remove an electron, making them more susceptible to oxidation or electrophilic attack. Conversely, regions with higher ALIE values are less reactive in this regard.

The application of ALIE analysis in precursor design involves the following key aspects:

Identification of Reactive Sites: The locations of minimum ALIE on the molecular surface are indicative of the most probable sites for initial chemical reactions. For this compound, this could involve the ester group or the various alkyl chains.

Prediction of Decomposition Pathways: By understanding the most reactive sites, chemists can predict the likely bond-breaking and bond-forming events that occur during the deposition process. This allows for the design of precursors that decompose cleanly, minimizing the incorporation of impurities into the final material.

Optimization of Ligand Design: In the broader context of metal-organic precursors, ALIE can be used to computationally screen different ligand designs. By modifying the chemical structure of the ligands attached to a central metal atom, it is possible to tune the reactivity of the precursor to achieve desired deposition characteristics.

A hypothetical data table representing the kind of information that would be generated from such a study is presented below. It is important to note that the values in this table are purely illustrative and are not based on actual experimental or computational data for this compound.

Hypothetical Average Local Ionization Energies (ALIE) for Key Regions of this compound

| Molecular Region | Hypothetical Minimum ALIE (eV) | Hypothetical Maximum ALIE (eV) |

| Carbonyl Oxygen | 10.5 | 11.2 |

| Ester Oxygen | 11.0 | 11.8 |

| Methyl Group (Ester) | 12.1 | 12.9 |

| Quaternary Carbon | 12.5 | 13.3 |

| Ethyl Group | 12.3 | 13.1 |

Further research involving detailed computational modeling would be necessary to generate the actual ALIE data for this compound and to fully assess its potential as a precursor from a theoretical standpoint.

Applications of Methyl 2,2 Dimethylbutanoate in Advanced Chemical Science and Technology

Role in Materials Science and Polymer Chemistry Research

Methyl 2,2-dimethylbutanoate is being investigated for its potential contributions to the development of new materials and the modification of existing polymers. Its unique chemical structure suggests several avenues of exploration in this field.

In the field of polymer chemistry, this compound is recognized for its potential to act as a monomer in various polymerization reactions. digitellinc.comsmolecule.com The ester functionality of the molecule allows it to be a candidate for condensation polymerization, where it could react with other monomers to form polyesters. Furthermore, while less common for esters, the possibility of its involvement in free radical polymerization under specific conditions is also a subject of scientific curiosity. However, detailed research, including kinetic studies and the characterization of resulting polymers from either free radical or condensation polymerization using this compound as a primary monomer, is not extensively documented in publicly available literature.

The molecular structure of this compound, which includes a branched alkyl group, suggests its potential as a modifying agent for material properties. Theoretically, its incorporation into a polymer matrix could influence properties such as hydrophobicity and thermal stability. digitellinc.comsmolecule.com The bulky, non-polar nature of the 2,2-dimethylbutyl group could potentially increase the water-repellent characteristics of a material's surface. Similarly, the introduction of this stable alkyl group might enhance the thermal stability of certain polymers. Despite these possibilities, specific research data, such as contact angle measurements to quantify changes in hydrophobicity or thermal analysis data (e.g., from thermogravimetric analysis or differential scanning calorimetry) demonstrating enhanced thermal stability in polymers modified with this compound, are not readily found in the current body of scientific literature.

This compound is also being explored as a potential polymer additive, specifically as a plasticizer. digitellinc.comsmolecule.com Plasticizers are compounds added to polymers to increase their flexibility and durability. The small molecular size and ester nature of this compound could allow it to integrate between polymer chains, reducing intermolecular forces and thereby increasing the material's plasticity. Its potential application as a plasticizer for common polymers such as polyvinyl chloride (PVC) or polylactic acid (PLA) is of interest. Nevertheless, detailed studies on its plasticizing efficiency, including comparisons with standard plasticizers, and data on potential leaching from the polymer matrix, are not widely available in published research.

Focused Electron Beam Induced Deposition (FEBID) is a sophisticated technique for creating nanoscale structures. This method relies on the use of volatile precursor molecules that are decomposed by a focused electron beam to deposit material onto a substrate. beilstein-journals.orgjhu.educambridge.orgresearchgate.netkent.ac.uk Organometallic compounds are commonly used as precursors in FEBID. digitellinc.comunizar.es While there is extensive research into the design and synthesis of new volatile precursors for FEBID, there is no specific information available in the scientific literature that details the investigation or use of this compound as a precursor for this nanofabrication technique. The volatility and decomposition pathways of this compound under an electron beam would need to be studied to assess its suitability for FEBID.

Function as an Intermediate in Organic Synthesis and Pharmaceutical Building Blocks

Beyond materials science, this compound holds potential as a valuable intermediate in the field of organic synthesis, particularly in the creation of more complex molecules with potential pharmaceutical applications.

In the realm of pharmacology and organic synthesis, this compound is considered a potential building block for the synthesis of active pharmaceutical ingredients (APIs). digitellinc.comsmolecule.com Its ester group can be chemically transformed into other functional groups, and the branched alkyl chain provides a specific structural motif. It is plausible that this compound could be utilized in multi-step synthetic pathways to create more complex molecules with desired biological activities. However, specific examples of multi-step syntheses of active chemical entities where this compound serves as a key intermediate are not detailed in the available scientific and patent literature. General discussions on the synthesis of pharmaceutical intermediates from alkyl esters exist, but direct links to this specific compound are not provided. sumitomo-chem.co.jpresearchgate.netorganic-chemistry.org

Use as a Building Block in the Synthesis of Complex Organic Molecules

This compound serves as a valuable intermediate in the multi-step synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structure, featuring a quaternary carbon center, can be strategically incorporated to introduce specific steric and electronic properties into a target molecule.

A notable application of this compound is in the synthesis of isotopically labeled metabolites of therapeutic agents for use in metabolic studies. Specifically, a deuterated analog, Methyl 2,2-(Dimethyl-d6)butanoate, is a key intermediate in the synthesis of Simvastatin-d6 Hydroxy Acid Ammonium Salt. Simvastatin is a well-known medication for lowering cholesterol and belongs to the statin class of drugs. The synthesis of its deuterated metabolite is crucial for pharmacokinetic and drug metabolism studies, allowing researchers to trace the metabolic fate of the drug within a biological system. This is achieved by using the deuterated building block which can be distinguished from the non-deuterated drug by mass spectrometry.

The 2,2-dimethylbutanoate moiety is a key structural feature of Simvastatin itself, contributing to the drug's efficacy as a competitive inhibitor of HMG-CoA reductase. While Simvastatin is not directly synthesized from this compound, the ester is a critical component of the final active pharmaceutical ingredient.

Development of Analytical Reference Standards

Role as a Reference Compound in Chromatographic and Spectrometric Analysis

This compound is utilized as a reference standard in analytical chemistry, particularly in chromatographic and spectrometric techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS). smolecule.com Its well-defined chemical properties and predictable behavior in these analytical systems make it a reliable compound for instrument calibration and quality control.

In gas chromatography, the retention time of a compound is a critical parameter for its identification. The Kovats retention index (RI) is a standardized measure that helps in the comparison of retention times across different instruments and conditions. For this compound, the experimentally determined Kovats retention indices on standard non-polar and semi-standard non-polar columns are valuable data points for its identification in complex mixtures. nih.gov

The mass spectrum of a compound provides a unique fragmentation pattern that acts as a chemical fingerprint. In the case of this compound, the mass spectrum obtained through GC-MS analysis shows characteristic peaks at specific mass-to-charge ratios (m/z). These prominent fragments are essential for the unambiguous identification of the compound. nih.gov

Below is a table summarizing the key analytical data for this compound, which is crucial for its role as a reference standard.

Analytical Data for this compound as a Reference Standard

| Parameter | Value | Analytical Technique |

|---|---|---|

| Kovats Retention Index (Standard non-polar column) | 815.6 | Gas Chromatography |

| Kovats Retention Index (Semi-standard non-polar column) | 845 | Gas Chromatography |

| Top Mass Spectrum Peak (m/z) | 71 | Mass Spectrometry |

| 2nd Highest Mass Spectrum Peak (m/z) | 43 | Mass Spectrometry |

| 3rd Highest Mass Spectrum Peak (m/z) | 102 | Mass Spectrometry |

This data allows analytical chemists to accurately identify and quantify this compound in various samples, ensuring the reliability and accuracy of their analytical methods.

Biocatalysis and Biotransformation Research Involving Methyl 2,2 Dimethylbutanoate

Enzymatic Synthesis and Degradation Pathways

Enzymes, particularly hydrolases, play a central role in both the synthesis and degradation of esters like methyl 2,2-dimethylbutanoate. These biocatalytic processes leverage the natural activity of enzymes to create or break ester bonds.

The formation and hydrolysis of this compound can be mediated by esterases, a class of enzymes that catalyze the reversible reaction between an acid and an alcohol. In the synthetic direction (esterification), an esterase can combine 2,2-dimethylbutanoic acid with methanol (B129727) to produce the target ester. Conversely, in the hydrolytic direction, the enzyme breaks the ester bond of this compound to yield the parent acid and methanol. This bidirectionality is a key feature of esterase-mediated biotransformations.

While the most common industrial synthesis route is the acid-catalyzed Fischer esterification, enzymatic processes are explored for their potential benefits, including specificity and reduced environmental impact smolecule.com. Enzymes such as lipases and cutinases are frequently employed for these types of transformations due to their stability and broad substrate tolerance.

| Enzyme Class | Reaction Type | Substrate(s) | Product(s) | Significance |

|---|---|---|---|---|

| Esterase (e.g., Lipase) | Synthesis (Esterification) | 2,2-Dimethylbutanoic Acid + Methanol | This compound + Water | Green chemistry approach to ester synthesis. |

| Esterase (e.g., Lipase) | Degradation (Hydrolysis) | This compound + Water | 2,2-Dimethylbutanoic Acid + Methanol | Key step in biological metabolism and degradation pathways. |

Biocatalysis is particularly valuable for producing chiral molecules, which are compounds with non-superimposable mirror images (enantiomers). While this compound itself is not chiral, derivatives of its parent acid are important chiral building blocks in pharmaceutical synthesis nih.govresearchgate.net.

Research has demonstrated the use of enzymes to produce enantiomerically pure derivatives of 3,3-dimethylbutanoic acid. For example, ketoreductase enzymes have been used for the enantioselective reduction of keto-esters to their corresponding chiral hydroxy esters with high yields and excellent enantiomeric excess nih.gov. Specifically, the enzymatic preparation of (R)-2-Hydroxy-3,3-dimethylbutanoic acid, a key intermediate for thrombin inhibitors, highlights the power of this approach nih.govresearchgate.net. Such processes often utilize whole-cell biocatalysts or purified enzymes like ketoreductases and dehydrogenases.

| Enzyme Type | Substrate | Chiral Product | Reported Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Ketoreductase | Keto-methyl ester of 3,3-dimethylbutanoic acid | (S)-hydroxy methyl ester | 98% | 99% | nih.gov |

| D-lactate dehydrogenase (D-LDH) | Keto acid salt | (R)-hydroxy acid | 68%-72% | >99.9% | nih.gov |

Metabolic Studies in Non-Human Biological Systems

Understanding the metabolic fate of this compound is essential for evaluating its biological interactions. Studies in cellular models and model organisms help elucidate how this compound is processed and broken down.

In vitro studies using cellular models, such as isolated liver cells or specific cell lines, are a primary method for investigating metabolic pathways. For this compound, the initial and most probable metabolic step is hydrolysis by intracellular esterases. This reaction would cleave the ester into methanol and 2,2-dimethylbutanoic acid.

Studies on structurally similar compounds provide a model for this process. For instance, research on 3,3-dimethyl-1-butanol (B44104) in mouse bone marrow-derived macrophages showed that it is metabolized to its corresponding carboxylic acid, 3,3-dimethylbutyrate nih.gov. This analogue suggests that cells possess the enzymatic machinery to process the carbon backbone of this compound after its initial hydrolysis.

In model organisms, the metabolic fate of an orally administered compound often begins with absorption and first-pass metabolism in the liver nih.gov. For this compound, this would likely involve rapid hydrolysis by the abundant esterases in the liver and blood plasma.

Research on the related compound 3,3-dimethyl-1-butanol (DMB) in mice demonstrated that it is absorbed and metabolized, with the metabolite 3,3-dimethylbutyrate (DMBut) being detected in both serum and the liver nih.gov. This provides a strong parallel for the expected metabolic fate of this compound, where the ester is hydrolyzed to 2,2-dimethylbutanoic acid, which then circulates and is further metabolized by host tissues. The interaction between the ester and the active site of an esterase is governed by non-covalent forces, where the enzyme's structure accommodates the substrate to facilitate the cleavage of the ester bond.

| Metabolic Stage | Location | Process | Anticipated Product(s) |

|---|---|---|---|

| Initial Hydrolysis | Liver, Blood Plasma | Esterase-mediated cleavage of the ester bond. | 2,2-Dimethylbutanoic Acid and Methanol |

| Circulation & Further Metabolism | Systemic Circulation, Various Tissues | The resulting carboxylic acid is transported and may undergo further metabolic reactions (e.g., oxidation). | Downstream metabolites |

Research into Biochemical Pathway Modulation

While direct research on the biochemical pathway modulation by this compound is limited, studies on its likely primary metabolite, 2,2-dimethylbutanoic acid, can offer insights. The metabolic products of a compound are often responsible for its biological activity.

Research on the analogue 3,3-dimethylbutyrate (DMBut) has shown that it can modulate inflammatory pathways. Specifically, DMBut was found to reduce the secretion of the pro-inflammatory cytokines IL-1β and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages nih.gov. This suggests that the carboxylic acid metabolite, rather than the original compound, interacts with cellular signaling pathways. Given the structural similarity, it is plausible that 2,2-dimethylbutanoic acid, the primary metabolite of this compound, could exert similar modulatory effects on biochemical pathways related to inflammation.

| Compound | Cellular Model | Stimulus | Observed Effect | Reference |

|---|---|---|---|---|

| 3,3-dimethylbutyrate (DMBut) | Mouse Bone Marrow-Derived Macrophages | LPS | Reduced secretion of IL-1β and IL-6. | nih.gov |

Environmental Fate and Degradation Studies of Methyl 2,2 Dimethylbutanoate

Biodegradation Pathways in Environmental Matrices

Biodegradation is a key process that determines the persistence of organic compounds in the environment. It involves the breakdown of substances by microorganisms.

The degradation of Methyl 2,2-dimethylbutanoate in aquatic and terrestrial ecosystems is expected to be primarily driven by microbial activity. In these environments, bacteria and fungi can utilize organic compounds as a source of carbon and energy, leading to their breakdown. The rate and extent of this degradation depend on various factors, including the microbial population present, temperature, pH, and the availability of nutrients.

Table 1: Microbial Degradation of this compound in Different Ecosystems

| Ecosystem | Degrading Microorganisms | Degradation Rate | Influencing Factors |

|---|---|---|---|

| Aquatic | Data not available | Data not available | Data not available |

| Terrestrial | Data not available | Data not available | Data not available |

The biodegradation of an ester like this compound would likely commence with the hydrolysis of the ester bond, catalyzed by microbial esterases. This initial step would yield 2,2-dimethylbutanoic acid and methanol (B129727). These intermediates would then be expected to undergo further degradation through established metabolic pathways.

However, specific research that experimentally identifies and quantifies the biodegradation products and intermediates of this compound is not documented in the available literature.

Table 2: Potential Biodegradation Intermediates of this compound

| Intermediate Compound | Chemical Formula | Formation Pathway | Further Degradation |

|---|---|---|---|

| 2,2-dimethylbutanoic acid | C6H12O2 | Ester hydrolysis | Data not available |

| Methanol | CH4O | Ester hydrolysis | Data not available |

Ecological Risk Assessment Methodologies in Research

Ecological risk assessment is a process used to evaluate the potential adverse effects of a chemical on ecosystems. This involves assessing exposure and characterizing the ecological effects.

The environmental impact and ecotoxicity of a substance are typically investigated using standardized tests on representative aquatic and terrestrial organisms. These may include studies on fish, invertebrates (like Daphnia), and algae to determine acute and chronic toxicity.

While there is a general understanding that the environmental impact of this compound can be studied, specific ecotoxicity data from such model systems are not publicly available smolecule.com. Therefore, a detailed ecological risk assessment for this specific compound cannot be constructed from the available information.

Table 4: Ecotoxicity Data for this compound

| Test Organism | Endpoint | Value | Reference |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

Advanced Analytical Methodologies in Research for Methyl 2,2 Dimethylbutanoate

Development and Validation of Chromatographic Techniques for Complex Mixtures

The analysis of Methyl 2,2-dimethylbutanoate, particularly within intricate matrices, necessitates the development and validation of robust chromatographic methods. The choice of technique is often dictated by the sample's complexity, the required sensitivity, and the analytical objective, whether it be quantification, identification, or profiling.

High-Performance Liquid Chromatography (HPLC) Method Development

While Gas Chromatography (GC) is more conventional for volatile esters like this compound, High-Performance Liquid Chromatography (HPLC) methods can be developed, especially for less volatile matrices or when analyzing it alongside non-volatile compounds. Method development for a compound like this compound would focus on reversed-phase chromatography.

A typical HPLC method development strategy involves:

Column Selection : A C18 column is a common starting point for separating moderately non-polar compounds. mdpi.com

Mobile Phase Optimization : A gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is generally employed to ensure adequate separation from other components in a mixture. nih.govlcms.cz The gradient is adjusted to provide sufficient retention for the compound while ensuring a reasonable analysis time.

Detector Selection : A UV detector is often used, though this compound lacks a strong chromophore. Therefore, detection might be challenging at low concentrations, necessitating the use of more universal detectors like a refractive index (RI) detector or coupling the HPLC system to a mass spectrometer (LC-MS).

Validation of the HPLC method would be performed according to established guidelines, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 1: Illustrative HPLC Method Parameters for Short-Chain Ester Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm | Provides good retention and separation for non-polar to moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds. |

| Gradient | 5% to 95% B over 10 minutes | Ensures elution of a wide range of compounds with varying polarities. lcms.cz |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temp. | 40 °C | Maintains consistent retention times and improves peak shape. |

| Detector | UV at 210 nm or Mass Spectrometry | Low UV wavelength for ester carbonyl group or more specific mass detection. |

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis

For trace-level analysis, Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) offers superior sensitivity and selectivity compared to HPLC. The use of sub-2 µm particles in UPLC columns results in higher resolution, improved peak capacity, and significantly faster analysis times. nih.govmdpi.com